molecular formula C16H16N2O5S B410862 4-nitro-N-(4-methylphenyl)-N-(2-oxiranylmethyl)benzenesulfonamide

4-nitro-N-(4-methylphenyl)-N-(2-oxiranylmethyl)benzenesulfonamide

Cat. No.: B410862
M. Wt: 348.4g/mol
InChI Key: AZLSCAJYDPAPCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-nitro-N-(4-methylphenyl)-N-(2-oxiranylmethyl)benzenesulfonamide is a complex organic compound with a unique structure that combines a nitro group, an oxirane ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-N-(4-methylphenyl)-N-(2-oxiranylmethyl)benzenesulfonamide typically involves the reaction of p-tolylamine with epichlorohydrin to form an intermediate, which is then reacted with 4-nitrobenzenesulfonyl chloride. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the oxirane ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed to ensure the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-nitro-N-(4-methylphenyl)-N-(2-oxiranylmethyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various amine derivatives, hydroxylated compounds, and substituted sulfonamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-nitro-N-(4-methylphenyl)-N-(2-oxiranylmethyl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antibacterial agent due to its sulfonamide group.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-nitro-N-(4-methylphenyl)-N-(2-oxiranylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit bacterial enzymes by mimicking the structure of para-aminobenzoic acid, a substrate for folic acid synthesis. This inhibition disrupts bacterial growth and replication .

Comparison with Similar Compounds

Similar Compounds

    4-Nitrobenzenesulfonamide: Lacks the oxirane and p-tolyl groups.

    N-oxiranylmethyl-N-p-tolyl-benzenesulfonamide: Lacks the nitro group.

    4-Nitro-N-p-tolyl-benzenesulfonamide: Lacks the oxirane group.

Uniqueness

4-nitro-N-(4-methylphenyl)-N-(2-oxiranylmethyl)benzenesulfonamide is unique due to the presence of all three functional groups (nitro, oxirane, and sulfonamide) in a single molecule. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C16H16N2O5S

Molecular Weight

348.4g/mol

IUPAC Name

N-(4-methylphenyl)-4-nitro-N-(oxiran-2-ylmethyl)benzenesulfonamide

InChI

InChI=1S/C16H16N2O5S/c1-12-2-4-13(5-3-12)17(10-15-11-23-15)24(21,22)16-8-6-14(7-9-16)18(19)20/h2-9,15H,10-11H2,1H3

InChI Key

AZLSCAJYDPAPCA-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N(CC2CO2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

CC1=CC=C(C=C1)N(CC2CO2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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